毒诺利德 B

描述

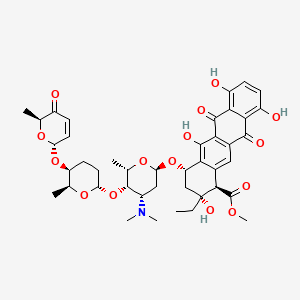

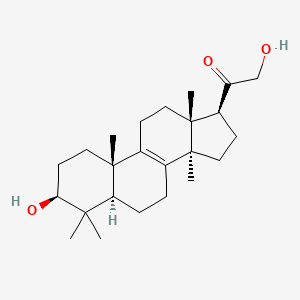

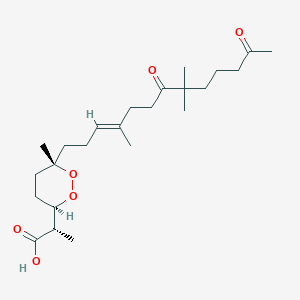

Tokinolide B is a natural product with a chemical structure of a cyclic diterpene compound . It is typically extracted from the plant Sarcandra glabra . It is a yellow to light yellow solid with a unique aroma and bitter taste . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol and ether . In the medical field, Tokinolide B is being studied as an anti-cancer drug . It has shown anti-tumor, anti-inflammatory, and immunomodulatory activities . It is also used in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases .

Synthesis Analysis

The extraction of Tokinolide B is mainly obtained through extraction and purification processes . Generally, plant materials extracted from Sarcandra glabra undergo processes such as crushing, solvent soaking, filtration, and concentration to finally obtain purified Tokinolide B .Molecular Structure Analysis

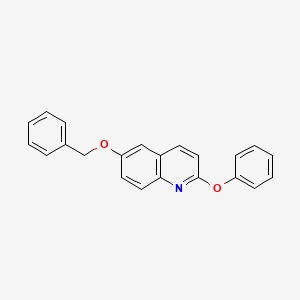

Tokinolide B has a molecular formula of C24H28O4 and a molecular weight of 380.48 . It has 4 hydrogen bond acceptors and 4 freely rotating bonds .Chemical Reactions Analysis

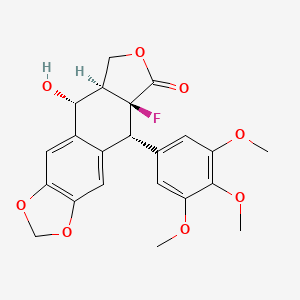

The novel pentacyclic compound cyclotokinolide B was obtained from the natural phthalide tokinolide B under basic conditions, via the chemoselective g-enol lactone opening followed by a Michael addition of the generated carbanion to the enone and subsequent equilibration .Physical And Chemical Properties Analysis

Tokinolide B is a yellow to light yellow solid . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol and ether . It has a density of 1.2±0.1 g/cm3, a boiling point of 644.2±55.0 °C at 760 mmHg, and a flash point of 338.5±29.9 °C .科学研究应用

细胞毒性活性

毒诺利德 B 具有细胞毒性,特别是针对人类肿瘤细胞系。 研究表明,this compound 的对映异构体衍生物表现出细胞毒性活性,其中一些衍生物显示出显著的效力 。这表明this compound 在癌症研究中具有潜在的应用,可以用来探索新的治疗途径或了解细胞毒性的机制。

神经保护作用

研究还表明,this compound 及其衍生物可能具有神经保护作用。 与this compound 相关的化合物已被评估其保护神经元细胞免受谷氨酸引起的损伤的能力,谷氨酸与神经退行性疾病有关 。这表明this compound 在开发阿尔茨海默病和帕金森病等疾病的治疗方法方面具有潜力。

抗炎特性

This compound 的抗炎特性是另一个研究领域。 邻苯二甲酰胺类化合物,包括this compound,与抗炎作用有关,这可能有利于慢性炎症性疾病的研究 。这种应用可能导致开发新的抗炎药物或补充剂。

中药

This compound 已在中药配方中发现。 它在这些配方中的存在对治疗白细胞减少症等疾病具有重要意义,并有助于药物的整体疗效 。这突出了this compound 在民族药理学中的重要性及其在草药医学中更广泛应用的潜力。

复杂混合物的结构表征

该化合物已用于传统药物中复杂混合物的结构表征。 超高效液相色谱-质谱联用等先进技术已被用来在其他成分中鉴定this compound,这证明了它在草药化合物分析化学中的作用 .

镇静和解痉作用

最后,this compound 可能具有镇静和解痉作用。 虽然搜索结果中没有详细说明该应用的具体研究,但this compound 对中枢神经系统的作用潜力可能会在抗焦虑和解痉治疗等领域开辟研究 .

安全和危害

Currently, limited information is known about the toxicity and safety of Tokinolide B . This compound has shown some anti-tumor and anti-inflammatory activity in laboratory research, but further studies are needed to assess its safety in humans . Before using or applying this compound, it is recommended to conduct further toxicity and safety assessments and follow relevant laboratory safety operations and regulations .

作用机制

Tokinolide B is a compound isolated from the rhizomes of Ligusticum porter . This article will cover the mechanism of action of Tokinolide B, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that tokinolide b may have sedative and spasmolytic properties .

生化分析

Biochemical Properties

Tokinolide B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Tokinolide B has been shown to interact with ligustilide, a monomeric phthalide, through a Diels-Alder reaction to form its dimeric structure . This interaction is crucial for its biological activity. Additionally, Tokinolide B exhibits antioxidant properties, which contribute to its neuroprotective effects .

Cellular Effects

Tokinolide B exerts various effects on different types of cells and cellular processes. It has been found to have cytotoxic effects on cancer cell lines such as A549, HCT-8, and HepG2 . Tokinolide B influences cell function by inducing apoptosis and arresting the cell cycle in the G1 and S phases. Furthermore, it exhibits neuroprotective effects against glutamate-induced injury in SH-SY5Y cells . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Tokinolide B involves several key interactions at the molecular level. Tokinolide B binds to specific biomolecules, leading to enzyme inhibition or activation. For example, treatment of Tokinolide B under basic conditions results in the formation of cyclotokinolide B through an intramolecular condensation process . This transformation highlights the compound’s reactivity and its potential to modulate biochemical pathways. Additionally, Tokinolide B has been shown to influence gene expression, contributing to its cytotoxic and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tokinolide B can change over time. The stability and degradation of Tokinolide B are critical factors that influence its long-term effects on cellular function. Studies have shown that Tokinolide B remains stable under specific storage conditions, such as -20°C and protection from light

Dosage Effects in Animal Models

The effects of Tokinolide B vary with different dosages in animal models. At lower doses, Tokinolide B exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects. For instance, high doses of Tokinolide B have been associated with cytotoxicity in cancer cell lines . Understanding the dosage-dependent effects of Tokinolide B is crucial for its potential therapeutic applications.

Metabolic Pathways

Tokinolide B is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, Tokinolide B undergoes biotransformation through oxidation, reduction, and cycloaddition reactions These metabolic pathways contribute to the compound’s bioavailability and biological activity

Transport and Distribution

The transport and distribution of Tokinolide B within cells and tissues are essential for its biological activity. Tokinolide B is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms of Tokinolide B can provide insights into its therapeutic potential and pharmacokinetics.

Subcellular Localization

Tokinolide B’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications The subcellular localization of Tokinolide B influences its interactions with biomolecules and its overall biological effects

属性

IUPAC Name |

(1S,2Z,7R,8R,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11-/t15-,17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMFTLLDUYBHLI-MUSNRYMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/[C@]23CC[C@H](C=C2C(=O)O1)[C@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318006 | |

| Record name | Tokinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112966-16-2 | |

| Record name | Tokinolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tokinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tokinolide B and where is it found?

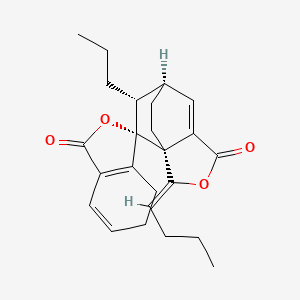

A1: Tokinolide B is a dimeric phthalide, a type of natural product characterized by a fused benzene and lactone ring system. It is primarily found in plants belonging to the Umbelliferae family, particularly in the rhizomes of Angelica acutiloba [] and Ligusticum porteri [, ].

Q2: How is Tokinolide B formed in plants?

A2: Tokinolide B is biosynthesized through a Diels-Alder reaction involving ligustilide, another phthalide compound found in these plants [, , ]. This reaction leads to the formation of a characteristic cyclobutane ring system within the Tokinolide B structure [].

Q3: Has the structure of Tokinolide B been definitively confirmed?

A3: Yes, the structure of Tokinolide B was elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. Additionally, the absolute configuration of its enantiomeric derivatives has been established using both experimental and theoretical electronic circular dichroism methods [].

Q4: What are the known biological activities of Tokinolide B?

A4: Studies have demonstrated that Tokinolide B possesses cytotoxic activity against various human tumor cell lines []. Furthermore, extracts of Ligusticum porteri, rich in Tokinolide B and other dimeric phthalides, have shown sedative and spasmolytic properties, potentially explaining some traditional uses of this plant [].

Q5: Are there any known derivatives of Tokinolide B with enhanced biological activity?

A5: Yes, researchers have synthesized enantiomeric lactam derivatives of Tokinolide B by reacting it with chiral α-methylbenzylamine []. Interestingly, these derivatives, particularly (-)-8 and (-)-9, exhibited greater potency against certain cancer cell lines compared to the parent compound [].

Q6: Can Tokinolide B be chemically modified?

A6: Yes, Tokinolide B can undergo chemical modifications. For instance, base-catalyzed intramolecular condensation reactions have been reported, showcasing the possibility of generating structurally diverse analogs [, ]. Additionally, the ketoacid derived from Tokinolide B has been shown to undergo differentiated cyclization reactions, further expanding the potential for creating new derivatives [].

Q7: How is Tokinolide B quantified in plant extracts?

A7: A protocol utilizing quantitative 1H NMR spectroscopy has been developed to determine the amount of Tokinolide B in Ligusticum porteri extracts. This method relies on comparing the peak area of specific proton signals from Tokinolide B to that of a known internal standard, 4-dimethylaminopyridine [].

Q8: Is there a way to simultaneously analyze Tokinolide B and other related compounds in plant samples?

A8: Yes, researchers have developed an online high-performance liquid chromatography-diode array detector-mass spectrometry (HPLC-DAD-MS) method for the simultaneous analysis of seventeen chemical constituents in Ligusticum chuanxiong, including Tokinolide B []. This method allows for the identification and quantification of these compounds in complex plant matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)

![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)